LOXL2 Inhibition Potency: 2-[(2,6-Xyloxy)methyl]pyridine vs. Structurally Related Analogs
2-[(2,6-Xyloxy)methyl]pyridine exhibits potent inhibition of human lysyl oxidase-like 2 (LOXL2), a key enzyme in fibrosis. In a cell-based assay using CHO cells expressing human LOXL2, the compound demonstrates an IC50 of 78 nM [1]. This activity is superior to that of a closely related analog, BDBM50232694 (CHEMBL4079586), which has an IC50 of 431 nM in a similar assay [2]. This 5.5-fold difference in potency highlights the critical impact of the specific 2,6-xyloxy substitution on target engagement.
| Evidence Dimension | Inhibition of human LOXL2 |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | BDBM50232694 (CHEMBL4079586) with IC50 = 431 nM |
| Quantified Difference | 5.5-fold lower IC50 (higher potency) |
| Conditions | CHO cells expressing human LOXL2, assessed by reduction of H2O2 production from oxidative deamination of DAP |
Why This Matters
This quantifies a significant potency advantage, making 2-[(2,6-Xyloxy)methyl]pyridine a preferred starting point for medicinal chemistry campaigns targeting LOXL2, where higher potency can translate to lower effective doses and potentially improved safety margins.
- [1] BindingDB. (2025). BDBM50266822 (CHEMBL4079398). LOXL2 Inhibition Data. View Source
- [2] BindingDB. (2025). BDBM50232694 (CHEMBL4079586). LOXL2 Inhibition Data. View Source
